![molecular formula C34H52N4O4 B13412214 3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B13412214.png)
3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protoporphyrin IX is an organic compound classified as a porphyrin. It plays a crucial role in living organisms as a precursor to other essential compounds like heme (hemoglobin) and chlorophyll . This deeply colored solid is not soluble in water and contains a porphine core, a tetrapyrrole macrocycle with a marked aromatic character . Protoporphyrin IX is essentially planar, except for the N-H bonds that are bent out of the plane of the rings in opposite (trans) directions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Protoporphyrin IX is synthesized from acyclic precursors via a mono-pyrrole (porphobilinogen) then a tetrapyrrole (a porphyrinogen, specifically uroporphyrinogen III) . This precursor is converted to protoporphyrinogen IX, which is then oxidized to protoporphyrin IX. The last step is mediated by the enzyme protoporphyrinogen oxidase .
Industrial Production Methods: Industrial production of protoporphyrin IX often involves the use of cell-free metabolic engineering platforms. For instance, a cell-free metabolic engineering platform constructed from Escherichia coli crude extracts has been used to produce protoporphyrin IX effectively .
Analyse Des Réactions Chimiques
Types of Reactions: Protoporphyrin IX undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Protoporphyrinogen IX is oxidized to protoporphyrin IX by the enzyme protoporphyrinogen oxidase.
Major Products: The major products formed from these reactions include various metalloporphyrins, such as heme (iron protoporphyrin IX), chlorophyll (magnesium protoporphyrin IX), and other metal complexes .
Applications De Recherche Scientifique
Protoporphyrin IX has a wide range of applications in scientific research:
Mécanisme D'action
Protoporphyrin IX exerts its effects primarily by activating the guanylate cyclase and cyclic guanosine 3’, 5’-monophosphate/protein kinase G signaling pathways . It also interacts with hemoglobin and myoglobin, forming ground state complexes that release oxygen from red blood cells . In the context of photodynamic therapy, protoporphyrin IX produces reactive oxygen species upon light activation, leading to the apoptosis or necrosis of tumor cells .
Comparaison Avec Des Composés Similaires
Heme (Iron protoporphyrin IX): A vital component of hemoglobin and other heme proteins.
Chlorophyll (Magnesium protoporphyrin IX): Essential for photosynthesis in plants.
Cobalamin (Vitamin B12): A crucial vitamin for human health.
Octaethylporphyrin: A synthetic analogue of protoporphyrin IX.
Tetraphenylporphyrin: Another synthetic analogue of protoporphyrin IX.
Uniqueness: Protoporphyrin IX is unique due to its role as a precursor to both heme and chlorophyll, making it essential for oxygen transport and photosynthesis . Its ability to form various metalloporphyrins with different metals also adds to its versatility and importance in biological systems .
Propriétés
Formule moléculaire |
C34H52N4O4 |
|---|---|
Poids moléculaire |
580.8 g/mol |
Nom IUPAC |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C34H52N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,18-19,22-23,25-32,35-38H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42) |
Clé InChI |
LOSLBJORPWXFBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC(C1CCC(=O)O)N2)CCC(=O)O)C)C=C)C)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



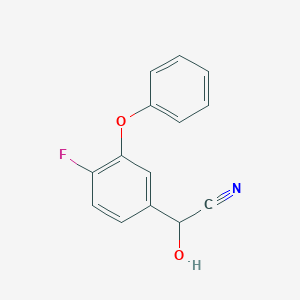
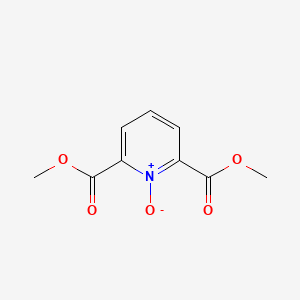



![[1,1'-Biphenyl]-4-carboxylicacid, hexahydro-2-oxo-4-(3-oxo-4-phenoxy-1-butenyl)-2H-cyclopenta[b]furan-5-yl ester, [3aR-[3aalpha,4alpha(E),5beta,6aalpha]]-(9CI)](/img/structure/B13412179.png)
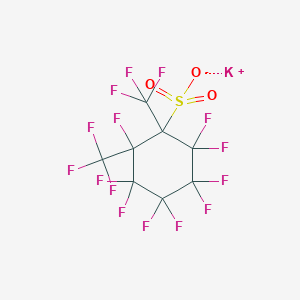
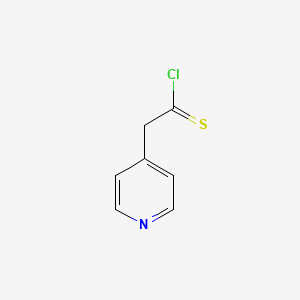

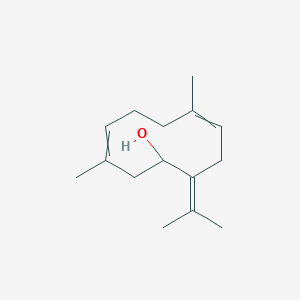
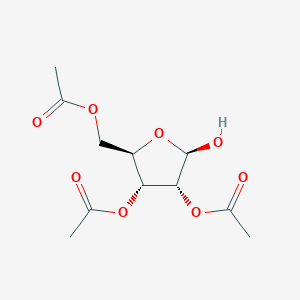
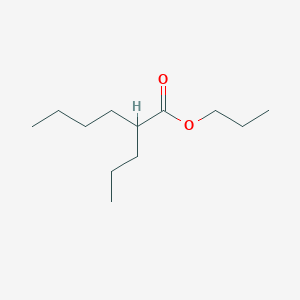
![2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one](/img/structure/B13412221.png)
